molecular formula C11H20F2N2O2 B12100363 tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

Cat. No.: B12100363
M. Wt: 250.29 g/mol
InChI Key: MUTWMGXYRJTIHT-QMMMGPOBSA-N
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Description

tert-Butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and two fluorine atoms on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction using formaldehyde and a suitable amine.

    Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluoromethyl group enhances its binding affinity and selectivity towards certain targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-2-(aminomethyl)-5-fluoropiperidine-1-carboxylate: Similar structure but with only one fluorine atom.

    tert-Butyl (2S)-2-(aminomethyl)-5,5-dichloropiperidine-1-carboxylate: Similar structure but with chlorine atoms instead of fluorine.

    tert-Butyl (2S)-2-(aminomethyl)-piperidine-1-carboxylate: Lacks the fluorine atoms.

Uniqueness

The presence of two fluorine atoms in tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-4-8(15)6-14/h8H,4-7,14H2,1-3H3/t8-/m0/s1

InChI Key

MUTWMGXYRJTIHT-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(CC[C@H]1CN)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1CN)(F)F

Origin of Product

United States

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